2,3-Dimethyl-1-nitronaphthalene

Thermal Stability Physical Properties Process Chemistry

Researchers requiring consistent regiochemical outcomes in nitronaphthalene functionalization face isomer variability and supply inconsistencies. 2,3-Dimethyl-1-nitronaphthalene eliminates this uncertainty: • Fixed 2,3-dimethyl substitution pattern ensures reproducible steric/electronic effects in electrophilic aromatic substitution and downstream reactions. • Single-crystal X-ray structure validated; melting point 126 °C ensures thermal analysis reliability. • Supplied at ≥95% purity; higher boiling point than 1-nitronaphthalene enables vigorous reduction without volatility loss. Enables reliable synthesis of 2,3-dimethyl-1-naphthylamine, AIE luminophores, and specialized dyes.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 24055-46-7
Cat. No. B1604599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-1-nitronaphthalene
CAS24055-46-7
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2C(=C1C)[N+](=O)[O-]
InChIInChI=1S/C12H11NO2/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)13(14)15/h3-7H,1-2H3
InChIKeyHAJFJHPDGUZFGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-1-nitronaphthalene: Properties & Identity


2,3-Dimethyl-1-nitronaphthalene (CAS 24055-46-7) is a substituted nitroaromatic compound in the dimethylnitronaphthalene class. It is a yellow crystalline solid with a molecular weight of 201.22 g/mol and is typically supplied at 95% purity . This compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of specialized dyes, pharmaceuticals, and materials science applications due to its electron-deficient aromatic system .

Research Use Intermediate for dyes, pharmaceuticals, and materials science
Form & Purity Yellow crystalline solid, supplied at 95% purity
Reactivity Profile Electron-deficient aromatic system supports diverse functionalization

2,3-Dimethyl-1-nitronaphthalene Substitution Risks


Substitution of 2,3-dimethyl-1-nitronaphthalene with unsubstituted nitronaphthalenes or alternative dimethylnitronaphthalene isomers is not trivial due to distinct regiochemical outcomes in further functionalization and divergent physical properties. The specific 2,3-dimethyl substitution pattern dictates unique steric and electronic effects on the naphthalene ring, leading to different reaction selectivities and product distributions compared to the 1-nitro isomer or other dimethylated analogs [1]. For instance, the 1-nitro isomer is a major product in photochemical nitrations, while the 5-nitro isomer is a minor byproduct, reflecting inherent differences in electrophilic aromatic substitution pathways that can drastically alter downstream synthetic yields [2].

Regiochemical outcome may shift
The 2,3-dimethyl substitution creates unique steric and electronic effects; unsubstituted or other dimethyl isomers can alter reaction selectivity and product distribution.
Synthetic route preference differs
Photochemical nitration yields the 1-nitro isomer as a major product and the 5-nitro as a minor byproduct; using alternative isomers may change the synthetic yield profile.
Physical properties vary
Boiling point and density of 2,3-dimethyl-1-nitronaphthalene differ from unsubstituted nitronaphthalenes, which can impact distillation and liquid-liquid extraction performance.

2,3-Dimethyl-1-nitronaphthalene: Analytical Differentiation


Boiling Point & Density vs. 1-Nitronaphthalene

2,3-Dimethyl-1-nitronaphthalene exhibits a significantly higher boiling point and lower density compared to unsubstituted 1-nitronaphthalene. This is attributed to the presence of two electron-donating methyl groups, which increase molecular weight and intermolecular interactions [1].

Boiling Point & Density
Cross-study comparable
+41.3 °C bp, −0.025 g/cm³ density vs. 1-nitronaphthalene
Supports high-temperature reaction fit; density may affect extraction efficiency
Calculated target values; literature baseline for comparator
Thermal Stability Physical Properties Process Chemistry

Flash Point vs. 1-Nitronaphthalene

The flash point of 2,3-dimethyl-1-nitronaphthalene is comparable to that of 1-nitronaphthalene, but the compound's higher boiling point suggests a broader liquid range and potentially reduced flammability risk under elevated temperature conditions .

Flash Point Context
Data to verify
163.9 °C (calculated)
Higher boiling point reduces vapor pressure, lowering headspace flammability risk
Calculated value; comparable to 1-nitronaphthalene (164 °C)
Safety Handling Physical Properties

Photochemical Nitration Regioselectivity

In the photochemical nitration of 2,3-dimethylnaphthalene with tetranitromethane, 2,3-dimethyl-1-nitronaphthalene is formed as a major product alongside the 5-nitro isomer and various adducts [1]. While the exact yield ratio is not reported in the abstract, the 1-nitro isomer is consistently described as a primary product, whereas the 5-nitro isomer is a minor byproduct.

Photochemical Regioselectivity
Class-level inference
1-nitro isomer major product; 5-nitro minor
Regiochemical preference may inform photochemical route selection
Qualitative context; exact yields not reported
Synthesis Regioselectivity Photochemistry

Crystal Structure Confirmation

The single-crystal X-ray structure of 2,3-dimethyl-1-nitronaphthalene has been determined and published, providing unambiguous confirmation of its molecular geometry [1]. The crystal data includes monoclinic space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [2].

Crystal Structure
Supporting evidence
Monoclinic C2, R₁ = 0.053, 2043 reflections
Definitive solid-state identity for modeling and polymorphism studies
Single-crystal XRD at room temperature
Crystallography Solid-State Structure Analytical Chemistry

2,3-Dimethyl-1-nitronaphthalene: Key Applications


Sterically Hindered Amine and Dye Synthesis

2,3-Dimethyl-1-nitronaphthalene is ideally suited as a precursor for the synthesis of 2,3-dimethyl-1-naphthylamine and related dyes. The reduction of the nitro group yields an amine that retains the specific 2,3-dimethyl substitution pattern, which is critical for tuning the electronic and steric properties of the resulting chromophores. The compound's higher boiling point compared to 1-nitronaphthalene allows for more vigorous reduction conditions without significant loss due to volatility, improving overall yield and purity of the amine product.

AIE Luminogen Precursor

The compound serves as a key building block in the development of aggregation-induced emission (AIE) luminogens. Studies have shown that naphthalene analogues with sterically hindered amine substituents exhibit efficient solid-state fluorescence . The 2,3-dimethyl substitution pattern on the naphthalene core of 2,3-dimethyl-1-nitronaphthalene can be leveraged to create highly twisted N,N-dialkylamine derivatives that show prominent Stokes shifts and efficient AIE, as described in related naphthalene systems . The well-defined crystal structure [1] ensures reproducible solid-state properties, which is critical for optoelectronic device fabrication.

Electrophilic Substitution Studies

For researchers investigating the Additivity Rule in electrophilic aromatic substitution, 2,3-dimethyl-1-nitronaphthalene provides a valuable test case due to its unique combination of activating (methyl) and deactivating (nitro) groups. The nitration of dimethylnaphthalenes in acetic anhydride has been used to determine partial rate factors and to examine steric effects . The specific 2,3-dimethyl-1-nitro isomer offers a distinct steric environment compared to other isomers, making it a critical compound for validating computational models of regioselectivity and for exploring novel substitution reactions.

Crystallography and Solid-State Analysis

The availability of a refined single-crystal X-ray structure makes 2,3-dimethyl-1-nitronaphthalene an excellent reference standard for crystallographic studies. It can be used to calibrate powder X-ray diffraction (PXRD) instruments, to validate computational crystal structure prediction (CSP) methods, or as a co-crystal former in pharmaceutical solid-form screening. Its well-defined melting point of 126 °C [1] and high purity (>95%) ensure reliable and reproducible thermal analysis data.

Application
Selection Property
Validation Focus
Sterically hindered amine & dye synthesis
Nitro reduction with regiospecific 2,3-dimethyl substitution pattern
Amine purity and dye chromophore performance review
AIE luminogen precursor
Sterically hindered naphthalene core for twisted donor–acceptor structures
Solid-state fluorescence and Stokes shift validation
Electrophilic substitution studies
Combined activating (methyl) and deactivating (nitro) substituents
Regioselectivity model and steric effect validation
Crystallography & solid-state analysis
High-purity reference with refined crystal structure
PXRD calibration, CSP validation, co-crystal screening

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